2-Cyclopropoxy-3-fluoroaniline
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Overview
Description
2-Cyclopropoxy-3-fluoroaniline is an organic compound with the molecular formula C₉H₁₀FNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a cyclopropoxy group and a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-fluoroaniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to form 2-nitroaniline.
Fluorination: The nitro group is then replaced with a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclopropoxy-fluoroaniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclopropoxy-fluoroaniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropoxy-3-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropoxy group and fluorine atom enhance its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Fluoroaniline: Similar structure but without the cyclopropoxy group.
2-Cyclopropoxy-aniline: Lacks the fluorine atom, affecting its electronic properties.
Uniqueness
2-Cyclopropoxy-3-fluoroaniline is unique due to the presence of both the cyclopropoxy group and the fluorine atom. This combination imparts distinct steric and electronic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-fluoroaniline |
InChI |
InChI=1S/C9H10FNO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5,11H2 |
InChI Key |
FFASVYCEWLIJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2F)N |
Origin of Product |
United States |
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